molecular formula C8H5BrN2 B1282205 1-Bromo-2,7-naphthyridine CAS No. 86278-61-7

1-Bromo-2,7-naphthyridine

Cat. No.: B1282205
CAS No.: 86278-61-7
M. Wt: 209.04 g/mol
InChI Key: XBFXXISYRBBBJF-UHFFFAOYSA-N
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Description

1-Bromo-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bromine atom attached to the second position of the naphthyridine ring, which consists of two fused pyridine rings. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,7-naphthyridine can be synthesized through several methods. One common approach involves the bromination of 2,7-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine ring.

Scientific Research Applications

1-Bromo-2,7-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,7-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to inhibit or activate specific biochemical processes.

Comparison with Similar Compounds

1-Bromo-2,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Known for its use in medicinal chemistry and coordination chemistry.

    1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.

    1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.

Properties

IUPAC Name

1-bromo-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFXXISYRBBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517625
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86278-61-7
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 1-bromo-2,7-naphthyridine play in the synthesis of sampangine and ascididemin-type pyridoacridines?

A1: this compound serves as the foundational building block upon which the core structure of these alkaloids is constructed []. The bromine atom acts as a handle for further modifications, specifically Suzuki or Negishi cross-coupling reactions. These reactions introduce a ring A scaffold bearing an ester moiety, which is crucial for the final cyclization step to form the desired alkaloid structure [].

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